molecular formula C8H12BrN3 B2923434 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine CAS No. 2167080-92-2

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine

Cat. No.: B2923434
CAS No.: 2167080-92-2
M. Wt: 230.109
InChI Key: QUJCLIJRNHNGJK-UHFFFAOYSA-N
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Description

1-[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine is a cyclopropylamine derivative featuring a 4-bromo-substituted pyrazole ring. Its molecular structure combines a rigid cyclopropane ring with a heterocyclic bromopyrazole moiety, which may confer unique electronic and steric properties. The bromine atom at the 4-position of the pyrazole ring likely enhances lipophilicity and influences intermolecular interactions, such as halogen bonding .

Properties

IUPAC Name

1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-6(10)8(2-3-8)12-5-7(9)4-11-12/h4-6H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCLIJRNHNGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)N2C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine typically involves the following steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Cyclopropylation: The 4-bromo-1H-pyrazole is then reacted with cyclopropylamine under basic conditions to form the intermediate 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive compound it is part of.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution Variants

1-[1-(1H-1,2,4-Triazol-3-yl)cyclopropyl]ethan-1-amine (CAS 2228614-68-2)
  • Structural Differences : Replaces pyrazole with a 1,2,4-triazole ring.
  • Synthesis : Prepared via coupling reactions similar to pyrazole derivatives, with SFC purification for enantiomer separation (retention times: 1.41–2.45 min) .
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1007459-53-1)
  • Structural Differences : Features an isopropyl group instead of bromine at the pyrazole 4-position.
  • Impact : Reduced molecular weight (153.23 g/mol vs. ~257 g/mol for bromo analog) and lower halogen-mediated reactivity. The isopropyl group introduces steric bulk, which may hinder binding in certain biological targets .

Aromatic Ring Variants

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine Hydrochloride
  • Structural Differences : Substitutes pyrazole with a bromophenyl group.
  • Impact : The phenyl ring lacks the pyrazole’s heteroaromatic character, reducing nitrogen-mediated interactions. The hydrochloride salt form enhances aqueous solubility (molecular formula: C₁₁H₁₄BrN·HCl) .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structural Differences : Incorporates a pyridine ring instead of bromopyrazole.
  • Synthesized via copper-catalyzed coupling (17.9% yield) .

Halogen-Substituted Analogs

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine
  • Structural Differences : Chlorine replaces bromine on the phenyl ring.
  • Impact : Lower molecular weight and reduced steric demand compared to bromine. Chlorine’s weaker electronegativity may decrease halogen bonding efficacy .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Purification Method
Target Compound* C₈H₁₁BrN₃ ~257.10 Not reported Likely SFC/Chromatography
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine·HCl C₁₁H₁₄BrN·HCl 284.60 δ 1.42–1.58 (m, cyclopropane), 8.35 (s, NH₂) Column Chromatography
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine C₈H₁₅N₃ 153.23 δ 1.58 (d, J = 6.6 Hz, CH₃), 5.27 (q, CHNH₂) SFC (Retention time: N/A)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 δ 8.87 (d, J = 2.0 Hz, pyridine-H), 2.19 (s, CH₃) Chromatography

*Synthetic and spectral data for the target compound are inferred from analogs.

Biological Activity

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine, an aminopyrazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group linked to an ethanamine moiety and a brominated pyrazole ring, which may enhance its reactivity and interaction with biological targets.

  • Molecular Formula : C10_{10}H12_{12}BrN3_3
  • Molecular Weight : Approximately 230.11 g/mol
  • Structure : The presence of the bromine atom in the pyrazole ring contributes to the compound's reactivity, while the cyclopropyl group imparts distinct steric and electronic properties compared to other similar compounds .

The biological activity of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been noted to inhibit liver alcohol dehydrogenase, suggesting potential applications in managing alcohol-related disorders .
  • Modulation of Biochemical Pathways : Similar compounds have shown inhibitory effects on oxidative phosphorylation and calcium uptake, indicating a broader impact on cellular metabolism .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. They are known to inhibit critical pathways involved in tumor growth:

  • Targeted Inhibition : Pyrazole derivatives have shown efficacy against various kinases associated with cancer, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates that certain pyrazole derivatives can significantly inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented:

  • Broad Spectrum : 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine has been evaluated against various bacterial strains, showing significant inhibition comparable to standard antibiotics .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

StudyFindings
Selvam et al. (2014)Reported synthesis of related pyrazole derivatives exhibiting up to 85% inhibition of TNF-α at 10 µM concentrations .
Umesha et al. (2009)Evaluated pyrazole carboxamides for antifungal activity, with several compounds showing significant efficacy against resistant strains .
PMC Article (2014)Reviewed various pyrazole derivatives' pharmacological activities, emphasizing their role in drug discovery for cancer and inflammation .

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